molecular formula C11H7F3O3S B1507125 Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate CAS No. 885279-16-3

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate

Cat. No.: B1507125
CAS No.: 885279-16-3
M. Wt: 276.23 g/mol
InChI Key: SBWDLPVAPIPKRG-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate: is a chemical compound characterized by its unique structure, which includes a benzo[b]thiophene core substituted with a trifluoromethoxy group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the cyclization of appropriate thiophene precursors under specific conditions, such as heating in the presence of a strong base or acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiophene ring to sulfoxides or sulfones.

  • Reduction: : Reduction of the carboxylate group to alcohols or aldehydes.

  • Substitution: : Replacement of the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Alcohols or aldehydes.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate is unique due to its specific structural features. Similar compounds include:

  • Methyl 3-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate

  • Methyl 5-(trifluoromethoxy)benzothiophene-3-carboxylate

  • Methyl 5-(trifluoromethoxy)benzothiophene-2-carboxylate

These compounds share the benzo[b]thiophene core and trifluoromethoxy group but differ in the position of the carboxylate group or other substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3S/c1-16-10(15)9-5-6-4-7(17-11(12,13)14)2-3-8(6)18-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWDLPVAPIPKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723002
Record name Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-16-3
Record name Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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